molecular formula C27H30N4O2 B3005183 N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(o-tolyl)oxalamide CAS No. 941995-64-8

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(o-tolyl)oxalamide

Cat. No.: B3005183
CAS No.: 941995-64-8
M. Wt: 442.563
InChI Key: MUXLYIIHUGHJMV-UHFFFAOYSA-N
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Description

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(o-tolyl)oxalamide is a useful research compound. Its molecular formula is C27H30N4O2 and its molecular weight is 442.563. The purity is usually 95%.
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Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(o-tolyl)oxalamide is a complex organic compound belonging to the oxalamide class, characterized by its unique structural features and potential biological activities. The compound's molecular formula is C26H27N5O4C_{26}H_{27}N_{5}O_{4}, with a molecular weight of approximately 473.5 g/mol. Its structure integrates a dimethylamino group, an indoline moiety, and an o-tolyl substituent, which may contribute to its pharmacological properties.

Chemical Structure

The chemical structure can be represented as follows:

N1 (2(4(dimethylamino)phenyl)2(indolin 1 yl)ethyl)N2 (o tolyl)oxalamide\text{N1 }\left(2-\left(4-\left(\text{dimethylamino}\right)\text{phenyl}\right)-2-\left(\text{indolin 1 yl}\right)\text{ethyl}\right)-\text{N2 }\left(\text{o tolyl}\right)\text{oxalamide}

Synthesis

The synthesis of this compound typically involves multi-step reactions where careful control of reaction conditions (temperature, solvent choice, and inert atmosphere) is critical for optimizing yield and purity. The process generally includes the formation of the oxalamide linkage between the two distinct substituents.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may modulate pathways involving neurotransmitters due to the presence of the dimethylamino group, which enhances solubility and may influence receptor binding affinity.

Key Biological Targets

  • Acetylcholinesterase (ACHE) : This enzyme hydrolyzes acetylcholine in the synaptic cleft, playing a critical role in neurotransmission and neuronal apoptosis. The interaction of this compound with ACHE could potentially impact cholinergic signaling pathways .

Pharmacokinetics

Based on computational predictions, the compound exhibits favorable properties for human intestinal absorption and blood-brain barrier penetration, suggesting potential central nervous system activity. It is characterized as a substrate for several cytochrome P450 enzymes, indicating its metabolic pathways in human physiology .

Toxicology and Safety Profile

Toxicological evaluations indicate that this compound may exhibit some level of Ames test toxicity, which necessitates further investigation into its safety profile for therapeutic applications. Its carcinogenic potential remains to be fully elucidated through extensive studies .

Study 1: Anticancer Activity

A study investigated the anticancer properties of similar oxalamide derivatives, revealing that compounds with structural similarities showed significant cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest in the G0/G1 phase .

Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of compounds within this chemical class. Results indicated that certain derivatives could reduce oxidative stress markers in neuronal cells, suggesting a potential application in neurodegenerative disease models .

Summary Table of Biological Activities

Activity TypeTarget/EffectReference
Enzyme InhibitionAcetylcholinesterase
Anticancer ActivityCytotoxicity in cancer cell lines
NeuroprotectionReduction of oxidative stress

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O2/c1-19-8-4-6-10-23(19)29-27(33)26(32)28-18-25(21-12-14-22(15-13-21)30(2)3)31-17-16-20-9-5-7-11-24(20)31/h4-15,25H,16-18H2,1-3H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXLYIIHUGHJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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